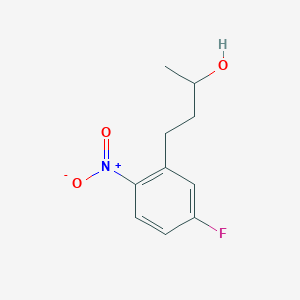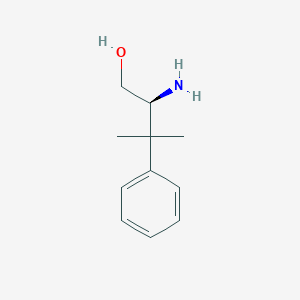
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale chiral resolution techniques or the employment of biocatalysts to achieve high enantiomeric purity. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-methyl-3-phenylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-methyl-3-phenylbutan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Amino-3-methylbutan-1-ol: A similar compound lacking the phenyl group, which affects its chemical properties and applications.
3-Phenyl-2-aminopropanol: Another related compound with different structural features.
Uniqueness
(S)-2-Amino-3-methyl-3-phenylbutan-1-ol is unique due to its specific chiral center and the presence of both amino and alcohol functional groups. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-3-phenylbutan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-11(2,10(12)8-13)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
QZGBUSZLZMARSU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)[C@@H](CO)N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


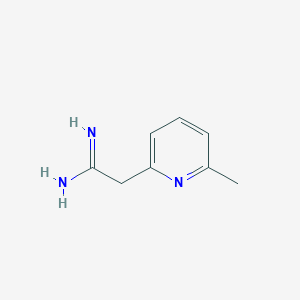
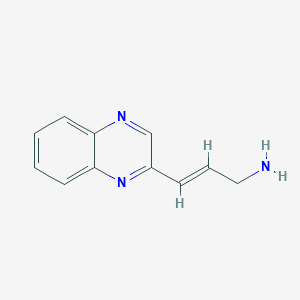
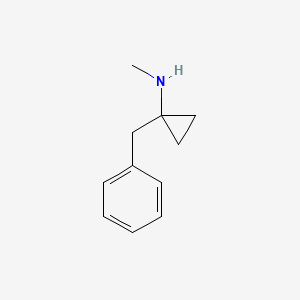
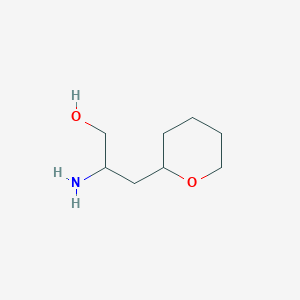
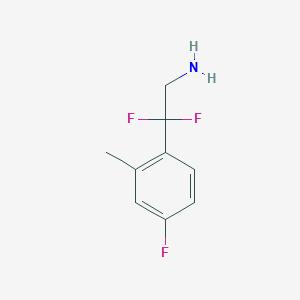

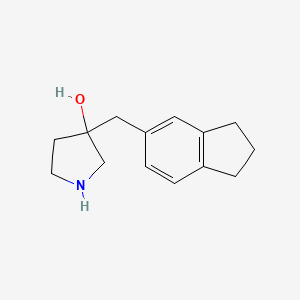


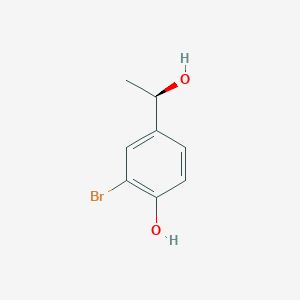
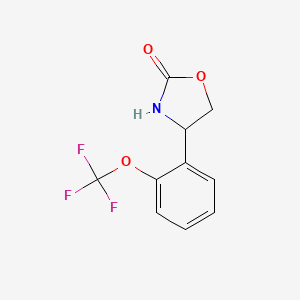
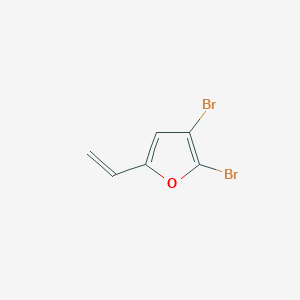
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
